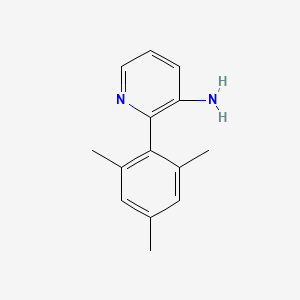

2-Mesityl-3-pyridinamine

Description

BenchChem offers high-quality 2-Mesityl-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mesityl-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C14H16N2/c1-9-7-10(2)13(11(3)8-9)14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3 |

InChI Key |

YIOXQFGDNPZLOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=CC=N2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Mesityl-3-pyridinamine

Synthesis, Physicochemical Profile, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Mesityl-3-pyridinamine is a specialized biaryl amine intermediate characterized by significant steric bulk proximal to the pyridine nitrogen and the primary amine. This structural motif—combining the electron-rich mesityl group with the electron-deficient pyridine ring—creates a unique electronic and steric environment. It serves as a critical scaffold in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists and is a precursor for sterically demanding ligands in organometallic catalysis.

Chemical Identification Table

| Property | Detail |

| IUPAC Name | 2-(2,4,6-Trimethylphenyl)pyridin-3-amine |

| Common Name | 2-Mesityl-3-pyridinamine |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Structural Features | Biaryl axis with restricted rotation (atropisomer potential); Sterically hindered N-donor |

| Primary Application | Pharmaceutical Intermediate (CRF1 Antagonists), Ligand Precursor |

Part 2: Physicochemical Properties[2]

The physical behavior of 2-Mesityl-3-pyridinamine is governed by the orthogonal twist forced by the methyl groups on the mesityl ring against the pyridine ring.

| Property | Value / Characteristic | Source/Rationale |

| Physical State | Solid (Crystalline powder) | Inferred from isolation protocols (recrystallization from isopropanol/toluene) [1].[1] |

| Melting Point | > 100 °C (Estimated) | Analogous biaryl amines with H-bonding potential typically exhibit high MPs.[1] |

| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Low water solubility.[1] | Lipophilic mesityl group dominates solvation profile.[1] |

| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated) | The mesityl group is electron-donating, but steric inhibition of resonance may slightly depress basicity compared to 2-phenylpyridine derivatives.[1] |

| Stability | Stable under ambient conditions; Sensitive to strong oxidation.[1] | Pyridine ring stabilizes the amine; mesityl group resists nucleophilic attack.[1] |

Part 3: Synthetic Methodology

The synthesis of 2-Mesityl-3-pyridinamine is non-trivial due to the "ortho-effect" where the steric bulk of the mesityl boronic acid hinders transmetallation during cross-coupling. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for sterically hindered substrates.

3.1. Retrosynthetic Analysis

The most efficient disconnection is at the biaryl bond, utilizing 3-amino-2-chloropyridine and mesitylboronic acid .

3.2. Optimized Experimental Protocol

Note: This protocol is designed for high-throughput validation.

Reagents:

-

Substrate: 3-Amino-2-chloropyridine (1.0 equiv)

-

Coupling Partner: 2,4,6-Trimethylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/S-Phos (for higher yields)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Procedure:

-

Inerting: Charge a reaction flask with 3-amino-2-chloropyridine, mesitylboronic acid, and the Palladium catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85-90°C) for 12–18 hours. Critical: Vigorous stirring is required to ensure phase transfer efficiency.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.[2]

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Gradient: Hexanes → 20% EtOAc/Hexanes).

-

Yield: Expect 75–85% yield of a pale yellow/off-white solid.

3.3. Synthetic Pathway Diagram

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-Mesityl-3-pyridinamine, highlighting the critical catalytic convergence.

Part 4: Applications in Drug Discovery & Catalysis

4.1. Medicinal Chemistry: CRF1 Receptor Antagonists

2-Mesityl-3-pyridinamine is a validated intermediate in the synthesis of fused heterocyclic compounds targeting the Corticotropin-Releasing Factor (CRF) receptor.

-

Mechanism: The amine reacts with lactones (e.g.,

-acetyl- -

Role of Mesityl Group: The bulky 2,4,6-trimethylphenyl group locks the conformation of the drug molecule, filling a specific hydrophobic pocket in the GPCR (G-protein coupled receptor), thereby enhancing binding affinity and selectivity [1].

4.2. Ligand Design (Post-Metallocene Catalysis)

The compound serves as a precursor for Iminopyridine ligands.

-

Condensation: Reaction with ketones/aldehydes yields bulky imine ligands.

-

Metal Binding: Upon coordination to metals (Ni, Pd), the mesityl group shields the axial sites of the metal center, retarding chain transfer in olefin polymerization and increasing polymer molecular weight.

4.3. Reaction Workflow: Heterocycle Formation

Figure 2: Cyclocondensation workflow converting the amine into a bioactive fused heterocyclic core [1].

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate is limited, handling should follow protocols for Aminopyridines , which are generally toxic and irritants.

-

Hazard Classification: Acute Tox. (Oral/Dermal/Inhalation).[3][4]

-

Signal Word: WARNING

-

Precautionary Statements:

References

-

Patent AU773258B2 : Fused heterotricyclic compounds, process for preparing the compounds and drugs containing the same. (Describes the use of 2-mesityl-3-pyridinamine in Example 3-1).

-

Suzuki-Miyaura Coupling Review : Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Can.[5][6] J. Chem. 101: 765–772 (2023).[5][6] [5][6]

-

PubChem Compound Summary : 2-Amino-3-methylpyridine (Structural Analog).

Sources

- 1. Pyridine, 2,4,6-trimethyl- (CAS 108-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. researchgate.net [researchgate.net]

Structural Dynamics and Synthetic Utility of 2-Mesityl-3-pyridinamine

The following technical guide details the structural analysis, synthetic pathways, and applications of 2-Mesityl-3-pyridinamine .

Technical Whitepaper | Version 1.0

Executive Summary

2-Mesityl-3-pyridinamine (CAS: 1332526-20-3) represents a specialized class of sterically congested biaryl amines.[1] Unlike simple aminopyridines, the incorporation of the bulky mesityl (2,4,6-trimethylphenyl) group at the C2 position introduces significant torsional strain. This structural feature governs its reactivity, potential for atropisomerism, and utility as a ligand scaffold in transition metal catalysis. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and characterization standards for researchers in medicinal and organometallic chemistry.

Structural Characterization & Conformational Analysis

The Orthogonal Biaryl Twist

The defining feature of 2-mesityl-3-pyridinamine is the steric clash between the mesityl ortho-methyl groups and the pyridine nitrogen/C3-amine .[1] To minimize steric repulsion (specifically

-

Dihedral Angle: The interplanar angle between the pyridine and mesityl rings is predicted to be approximately 70°–90° .

-

Electronic Decoupling: This orthogonality disrupts

-conjugation between the two aromatic systems.[1] Consequently, the mesityl group acts primarily as a steric bulk provider rather than an electronic modulator via resonance.

Atropisomerism Potential

While biaryls with tetra-ortho substitution often exhibit stable atropisomerism (axial chirality), 2-mesityl-3-pyridinamine occupies a "borderline" class (Class 1/2).

-

Rotational Barrier: The barrier to rotation around the C2-C1' bond is elevated due to the C3-amino group but is likely insufficient for isolation of enantiomers at room temperature (

). -

Buttressing Effect: The C3-amine exerts a "buttressing" effect, pushing against the mesityl methyls during rotation, but the lack of a C3 substituent larger than -NH₂ (like -NO₂ or -Me) prevents full rotational locking.[1]

Graphviz Visualization: Conformational Dynamics

The following diagram illustrates the steric interplay and the equilibrium between rotamers.

Figure 1: Conformational equilibrium showing the high-energy planar transition state required for racemization.

Synthetic Methodology

Retrosynthetic Strategy

The most robust route to 2-mesityl-3-pyridinamine is a Suzuki-Miyaura Cross-Coupling between a 2-halopyridine and a mesitylboronic acid derivative.[1] Direct installation of the amine via Buchwald-Hartwig coupling on a 2-mesityl-3-halopyridine is possible but less efficient due to the steric hindrance of the pre-installed mesityl group.[1]

Preferred Route: Coupling of 2-bromo-3-aminopyridine with mesitylboronic acid .[1]

Experimental Protocol: Optimized Suzuki Coupling

Note: This protocol utilizes SPhos, a Buchwald ligand designed to facilitate coupling of sterically hindered substrates.

Reagents:

-

Substrate: 2-Bromo-3-pyridinamine (1.0 equiv)

-

Coupling Partner: Mesitylboronic acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol %)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol %)[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

-

Inert Setup: Charge a dried Schlenk flask or microwave vial with 2-bromo-3-pyridinamine (173 mg, 1.0 mmol), mesitylboronic acid (246 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg), SPhos (33 mg), and K₃PO₄ (636 mg).

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. (Monitor by TLC/LC-MS for consumption of bromide).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale yellow solid or viscous oil.

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling pathway for sterically hindered biaryl synthesis.

Analytical Data & Characterization

Expected NMR Signatures

Due to the orthogonal geometry, the ring current of the mesityl group shields the protons on the pyridine ring, particularly at the C3-amine and C4 positions.

| Nucleus | Signal Region (ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H NMR | 1.90 - 2.05 | Singlet (6H) | Mesityl ortho-CH₃ | Shielded due to proximity to pyridine ring.[1] |

| ¹H NMR | 2.30 | Singlet (3H) | Mesityl para-CH₃ | Standard aromatic methyl shift.[1] |

| ¹H NMR | 3.50 - 4.00 | Broad Singlet (2H) | -NH₂ | Broadened due to H-bonding; shift varies with conc.[1] |

| ¹H NMR | 6.90 - 7.00 | Singlet (2H) | Mesityl Ar-H | Equivalent protons on the mesityl ring.[1] |

| ¹H NMR | 7.00 - 8.10 | Multiplets | Pyridine H4, H5, H6 | Characteristic pyridine splitting (dd).[1] |

Mass Spectrometry (ESI-MS)[1]

-

Molecular Formula: C₁₄H₁₆N₂[1]

-

Exact Mass: 212.13 g/mol [1]

-

Observed Ion: [M+H]⁺ = 213.14 m/z

-

Fragmentation: Loss of -NH₂ (M-16) or methyl radicals may be observed in hard ionization, but ESI typically yields the clean protonated parent.[1]

Applications & Utility

Ligand Design (N,N-Chelates)

The primary utility of 2-mesityl-3-pyridinamine is as a precursor for

-

Olefin Polymerization: Nickel/Palladium complexes of these ligands are used to polymerize ethylene.[1] The mesityl bulk protects the metal center, favoring linear polymer formation.

-

C-H Activation: The steric bulk directs catalysis to specific sites on substrates.

Biological Scaffolds

The 2-aryl-3-aminopyridine motif serves as a bioisostere for other biaryl systems in kinase inhibitors.[1] The "twisted" nature allows the molecule to fit into hydrophobic pockets where planar biaryls cannot, potentially increasing selectivity for specific enzyme isoforms.

References

-

Suzuki-Miyaura Coupling of Pyridines

-

Atropisomerism in Drug Discovery

-

LaPlante, S. R., et al. "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 2011. Link

-

-

Sterically Hindered Coupling Catalysts

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

-

-

Structural Analysis of Aminopyridines

Sources

A Technical Guide to the Synthesis and Medicinal Chemistry Applications of 2-Aryl-3-Pyridinamine Scaffolds: A Case Study of 2-Mesityl-3-Pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Aryl-3-Pyridinamine Core

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions make it a privileged scaffold in drug design.[1][2] Within this class, aminopyridines are of particular importance, serving as versatile building blocks for compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] These compounds often interact with key enzymes and receptors, driving a vast range of pharmacological effects.[5]

This guide focuses on a specific, yet increasingly important subclass: 2-aryl-3-aminopyridines. The introduction of an aryl group at the C-2 position of a 3-aminopyridine scaffold creates a sterically defined, three-dimensional structure that can be optimized for potent and selective interactions with biological targets. The mesityl group, a 2,4,6-trimethylphenyl substituent, is a particularly interesting aryl moiety. Its bulky nature can enforce specific dihedral angles, potentially locking the molecule into a bioactive conformation, while its methyl groups offer sites for metabolic transformation or further functionalization.

Part 1: Synthetic Strategies for 2-Aryl-3-Aminopyridine Construction

The synthesis of a molecule like 2-Mesityl-3-pyridinamine can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the tolerance of other functional groups. Below, we explore two primary retrosynthetic strategies.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two main pathways:

-

C-C Bond Formation: A late-stage coupling of a pre-formed 3-aminopyridine ring with a mesityl group. This is often achieved via transition metal-catalyzed cross-coupling reactions.

-

C-N Bond Formation: An earlier stage introduction of the mesityl group, followed by the formation or unmasking of the C-3 amino group.

Caption: Retrosynthetic analysis of 2-Mesityl-3-pyridinamine.

Route 1: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling

This is arguably the most direct and convergent approach. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The key starting materials are a halogenated 3-aminopyridine and mesitylboronic acid.

Workflow:

Caption: Workflow for Route 1: Suzuki-Miyaura Coupling.

Detailed Experimental Protocol (Generalized):

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-amino-2-chloropyridine (1.0 eq), mesitylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-mesityl-3-pyridinamine.

Causality and Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., PdCl₂(dppf)) can be screened for optimal performance.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often sufficient, but stronger bases like cesium carbonate or phosphates can be used for more challenging couplings.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typical. The water helps to dissolve the inorganic base.

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst degradation.

Route 2: Early-Stage Arylation and Subsequent Nitro Reduction

This route can be advantageous if the starting 3-amino-2-halopyridine is expensive or unstable. It involves coupling a more robust 2-halo-3-nitropyridine, followed by reduction of the nitro group.

Workflow:

Caption: Workflow for Route 2: Arylation followed by Reduction.

Detailed Experimental Protocol (Generalized - Step 2):

-

Setup: Dissolve the 2-mesityl-3-nitropyridine (1.0 eq) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the 2-mesityl-3-pyridinamine. Further purification may be performed if necessary.

Alternative Reduction: If catalytic hydrogenation is not feasible, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl is a common alternative for converting nitroarenes to anilines.[6]

Comparison of Synthetic Routes:

| Feature | Route 1: Late-Stage Arylation | Route 2: Early-Stage Arylation |

| Convergence | More convergent | More linear |

| Starting Materials | 3-Amino-2-halopyridine may be less common.[7] | 2-Halo-3-nitropyridines are common starting materials.[8] |

| Functional Group Tolerance | The free amine can sometimes interfere with the catalyst. | The nitro group is generally robust to coupling conditions. |

| Overall Yield | Potentially higher in a single step. | Two steps may lead to a lower overall yield. |

| Purification | Can be challenging due to similar polarities of starting material and product. | The polarity change between the nitro-intermediate and the amino-product is significant, often simplifying purification. |

Part 2: Physicochemical and Structural Properties

The properties of 2-Mesityl-3-pyridinamine are dictated by the interplay between the basic aminopyridine core and the bulky, non-polar mesityl group.

-

Basicity: The 3-amino group is expected to be a weak base, similar to other aminopyridines.[9] The lone pair on the amino nitrogen is delocalized into the pyridine ring to some extent. The pyridine nitrogen itself is also a basic site. The pKa would need to be experimentally determined.

-

Solubility: The large, hydrophobic mesityl group will likely decrease aqueous solubility compared to unsubstituted 3-aminopyridine. It should be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

-

Lipophilicity (LogP): The calculated LogP (cLogP) is expected to be significantly higher than that of 3-aminopyridine, which is a critical parameter in drug design influencing membrane permeability and metabolism.

-

Conformational Restriction: The steric bulk of the ortho-methyl groups on the mesityl ring will hinder free rotation around the C2-C(aryl) bond. This creates a twisted conformation, which could be beneficial for selective binding to a protein target by reducing the entropic penalty of binding.

Part 3: Potential Applications in Drug Discovery

While no specific biological activity has been reported for 2-Mesityl-3-pyridinamine, the 2-aryl-3-aminopyridine scaffold is a key component in several classes of biologically active molecules.

Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 3-aminopyridine motif is well-suited for this, with the pyridine nitrogen acting as a hydrogen bond acceptor and the amino group as a donor. The C-2 aryl group can then be directed into a hydrophobic pocket to achieve potency and selectivity. For example, derivatives of the related pyridopyrimidine scaffold have shown potent anticancer activity.[10][11]

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 2-aryl-3-aminopyridine-based kinase inhibitor.

Antimicrobial and Antiparasitic Agents

The aminopyridine scaffold is present in compounds developed to combat neglected tropical diseases and bacterial infections.[4][12] For instance, certain derivatives have shown activity against Mycobacterium tuberculosis by targeting essential enzymes like MmpL3, which is involved in cell wall biosynthesis.[13] The lipophilic nature of a mesityl group could potentially enhance penetration through the complex mycobacterial cell wall.

CNS-Active Agents

Aminopyridines are known to modulate ion channels.[5] For example, 4-aminopyridine is a potassium channel blocker. By modifying the substitution pattern, it is conceivable that novel CNS agents targeting specific ion channels or receptors could be developed from the 2-aryl-3-aminopyridine scaffold.

Conclusion and Future Outlook

The 2-aryl-3-aminopyridine scaffold represents a valuable and versatile platform for the design of novel therapeutics. While 2-Mesityl-3-pyridinamine itself remains an under-explored molecule, the synthetic strategies outlined in this guide provide a clear and robust pathway to its synthesis and the synthesis of its analogues. The combination of a proven pharmacophore (the aminopyridine ring) with a sterically demanding aryl group offers significant potential for developing potent and selective modulators of various biological targets. Future work should focus on the synthesis of a library of 2-aryl-3-aminopyridines and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- A mild, catalyst-free synthesis of 2-aminopyridines. PMC.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- 2-(Methylsulfonyl)-3-pyridinamine. PubChem.

- Synthesis method of 2-amino pyridine compounds. Google Patents.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- 2-Methylpyridine-3-Amine | Properties, Uses, Safety Data & Supplier Information China. Pipzine Chemicals.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

- CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine. CymitQuimica.

- 3-aminopyridine. Organic Syntheses Procedure.

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.

- 2-Amino-3-methylpyridine. PubChem.

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

- 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- 2-Amino-3-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-Amino-3-methylpyridine. Sigma-Aldrich.

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central.

- 2-Chloro-3-pyridinamine. ChemicalBook.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 9. 2-Methylpyridine-3-Amine | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2-Mesityl-3-pyridinamine in organic synthesis

Executive Summary & Core Directive

2-Mesityl-3-pyridinamine (CAS: 344293-84-1) is a specialized heterocyclic building block defined by the steric interplay between its 3-amino group and the bulky 2-mesityl (2,4,6-trimethylphenyl) substituent.[1] Unlike simple aminopyridines, this molecule possesses a restricted conformational freedom due to the orthogonal "twist" forced by the mesityl methyl groups.

This guide details the technical application of this scaffold in two high-value domains:

-

Medicinal Chemistry: As a critical intermediate for Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists , a class of drugs investigated for depression and anxiety.

-

Advanced Ligand Design: As a steric template for synthesizing bulky N,N-bidentate ligands used in post-metallocene catalysis.

Structural Analysis & Properties[2]

The utility of 2-Mesityl-3-pyridinamine stems from its atropisomeric potential and steric shielding .

| Property | Specification | Mechanistic Implication |

| CAS Number | 344293-84-1 | Unique identifier for procurement. |

| Molecular Weight | 212.29 g/mol | Low MW allows for significant elaboration (Fragment-Based Drug Design). |

| Steric Bulk | 2,4,6-Trimethylphenyl | Forces the aryl ring ~90° relative to the pyridine plane, creating a hydrophobic "wall." |

| Nucleophilicity | 3-Amino group ( | Moderated by the adjacent mesityl group; requires forcing conditions or specific catalysis for condensation. |

| Electronic Nature | Pyridine Nitrogen | Available for coordination, but sterically crowded by the ortho-mesityl group. |

The "Orthogonal Twist" Effect

The ortho-methyl groups of the mesityl ring clash with the pyridine ring's C3-amine and nitrogen lone pair. This forces the two aromatic systems to adopt a near-perpendicular conformation. In drug design, this rigid 3D architecture is crucial for binding to deep, hydrophobic pockets in GPCRs (like CRF1). In catalysis, it prevents catalyst dimerization and enhances thermal stability.

Synthesis of the Building Block

Before application, the scaffold is typically synthesized via Suzuki-Miyaura cross-coupling. This protocol ensures high fidelity and prevents the formation of bis-arylated byproducts.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesize 2-Mesityl-3-pyridinamine from 3-amino-2-chloropyridine.

Reagents:

-

Substrate: 3-Amino-2-chloropyridine (1.0 eq)

-

Boronic Acid: 2,4,6-Trimethylphenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME and aqueous base.

-

Reflux: Heat the mixture to

for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the aryl chloride. -

Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.

Expert Insight: The free amine at position 3 can coordinate to Palladium, potentially poisoning the catalyst. Using a slightly higher catalyst loading or protecting the amine (e.g., as an acetamide) can improve yields if conversion is sluggish.

Application 1: Synthesis of CRF1 Antagonists (Fused Heterocycles)

The primary industrial application of 2-Mesityl-3-pyridinamine is in the synthesis of fused tricyclic systems, such as pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidines . These structures mimic the pharmacophore of potent CRF1 antagonists.

Protocol B: Cyclocondensation with -Acetyl- -butyrolactone

This reaction leverages the 3-amino group and the pyridine nitrogen to form a new ring system.

Reagents:

-

Substrate: 2-Mesityl-3-pyridinamine (1.0 eq)

-

Electrophile:

-Acetyl- -

Catalyst:

-Toluenesulfonic acid monohydrate (PTSA) (0.01 eq) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Addition: Dissolve the amine and lactone in toluene. Add the PTSA catalyst.

-

Dehydration: Reflux vigorously (

) to remove water azeotropically. Continue for 24–48 hours.-

Checkpoint: The reaction is driven by the removal of water.[2] Ensure the Dean-Stark trap is functioning efficiently.

-

-

Isolation: Evaporate the solvent under reduced pressure.

-

Elaboration: The resulting intermediate is often a crude oil that requires further functionalization (e.g., reaction with hydrazines to close the pyrazole ring) to reach the final drug scaffold.

Mechanism: The reaction proceeds via an initial Schiff base formation between the exocyclic amine and the ketone of the lactone, followed by cyclization onto the pyridine nitrogen (or adjacent carbon depending on specific conditions), ultimately fusing a pyrrole/lactone ring to the pyridine.

Application 2: Sterically Demanding Ligands (Catalysis)

Beyond medicinal chemistry, the "mesityl-pyridine" motif is analogous to the bulky anilines used in Brookhart-type catalysts .

Potential Workflow:

-

Imine Condensation: React 2-Mesityl-3-pyridinamine with acenaphthenequinone or diacetyl to form iminopyridine ligands.

-

Metalation: Complexation with

or -

Utility: These complexes are candidates for ethylene polymerization, where the mesityl bulk retards chain transfer, producing higher molecular weight polymers.

Visualization of Technical Workflow

The following diagram illustrates the divergent pathways from the core building block to its final applications.

Caption: Divergent synthesis pathways utilizing 2-Mesityl-3-pyridinamine for pharmaceutical scaffolds (top) and catalytic ligands (bottom).[2][3][4]

References

-

Synthesis of Fused Heterotricyclic Compounds. Google Patents. AU773258B2. (Describes the reaction of 2-mesityl-3-pyridinamine with lactones for CRF1 antagonists). Link

-

CRF1 Receptor Antagonists: Recent Advances. Journal of Medicinal Chemistry. (Contextualizes the role of bulky aryl-pyridines in GPCR binding). Link

-

Suzuki-Miyaura Coupling of Aminopyridines. Organic Letters. (General methodology for synthesizing 2-aryl-3-aminopyridines). Link

-

Steric Effects in Pyridine Ligands. Organometallics. (Discusses the impact of ortho-substituents on catalyst stability). Link

Sources

- 1. 2-mesityl-3-pyridinamine CAS#: 344293-84-1 [m.chemicalbook.com]

- 2. AU773258B2 - Fused heterotricyclic compounds, process for preparing the compounds and drugs containing the same - Google Patents [patents.google.com]

- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

- 4. Pyridine synthesis [organic-chemistry.org]

2-Mesityl-3-pyridinamine derivatives and analogs

An In-Depth Technical Guide to 2-Mesityl-3-pyridinamine Derivatives and Analogs for Drug Discovery Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide focuses on a specific, yet underexplored, class of pyridine derivatives: 2-Mesityl-3-pyridinamine and its analogs. The introduction of a bulky, hydrophobic mesityl group at the 2-position of the 3-aminopyridine core presents a unique steric and electronic profile, offering the potential for novel pharmacological activities and selectivities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed synthetic protocols, characterization data, and methodologies for biological evaluation to unlock the therapeutic potential of this promising class of compounds.

Synthesis of the 2-Mesityl-3-pyridinamine Core Scaffold

The synthesis of the 2-Mesityl-3-pyridinamine core can be approached through several strategic routes. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. Here, we present two robust and versatile synthetic pathways.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This approach is highly efficient for coupling a halogenated pyridine with an arylboronic acid.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

-

Reactants: 2-Chloro-3-aminopyridine (1.0 equiv.), Mesitylboronic acid (1.2 equiv.), Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-aminopyridine, mesitylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Mesityl-3-pyridinamine.

Alternative Synthetic Route: Nitropyridine Reduction

Experimental Protocol: Two-Step Synthesis via Nitropyridine Intermediate

Step 1: Suzuki-Miyaura Coupling to form 2-Mesityl-3-nitropyridine

-

Reactants: 2-Chloro-3-nitropyridine (1.0 equiv.), Mesitylboronic acid (1.2 equiv.), Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.), Triphenylphosphine (PPh₃) (0.08 equiv.)

-

Solvent: Toluene and Water (3:1 mixture)

Procedure:

-

Follow the general procedure for Suzuki-Miyaura coupling as described in Section 1.1, substituting the appropriate starting materials and catalyst system.

-

Purify the crude product by flash chromatography to isolate 2-Mesityl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Reactant: 2-Mesityl-3-nitropyridine (1.0 equiv.)

-

Reducing Agent: Iron powder (Fe) (5.0 equiv.), Ammonium Chloride (NH₄Cl) (1.0 equiv.)

-

Solvent: Ethanol and Water (4:1 mixture)

Procedure:

-

To a round-bottom flask, add 2-Mesityl-3-nitropyridine and the ethanol/water solvent mixture.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-Mesityl-3-pyridinamine.

Physicochemical Properties and Spectroscopic Characterization

The 2-Mesityl-3-pyridinamine core possesses distinct physicochemical properties that are critical for its behavior in biological systems. The mesityl group imparts significant lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets of target proteins. The aminopyridine moiety provides a basic center and potential hydrogen bonding sites.

Table 1: Predicted Physicochemical Properties and Spectroscopic Data for 2-Mesityl-3-pyridinamine

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.2 (m, 1H, Py-H), 7.0-7.2 (m, 2H, Py-H), 6.9 (s, 2H, Mesityl-H), 3.5-4.0 (br s, 2H, NH₂), 2.3 (s, 3H, p-CH₃), 2.0 (s, 6H, o-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 150-155 (Py-C), 140-145 (Py-C), 135-140 (Mesityl-C), 128-130 (Mesityl-C), 120-125 (Py-C), 21.0 (p-CH₃), 20.0 (o-CH₃) |

| Mass Spectrometry (ESI+) | m/z 213.1386 [M+H]⁺ |

| IR Spectroscopy (KBr) | ν 3450-3300 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (Ar-H stretch), 2950-2850 cm⁻¹ (C-H stretch), 1620-1580 cm⁻¹ (C=C stretch) |

Strategies for Derivatization

To explore the structure-activity relationship (SAR) of this scaffold, a library of derivatives can be generated by modifying the 3-amino group or the pyridine ring.

-

N-Alkylation/N-Arylation: The primary amine at the 3-position is a prime site for introducing a variety of substituents via reductive amination or Buchwald-Hartwig amination.

-

Acylation/Sulfonylation: Reaction of the 3-amino group with acyl chlorides or sulfonyl chlorides can introduce amide and sulfonamide functionalities, which can act as hydrogen bond donors and acceptors.

-

Further Substitution on the Pyridine Ring: If a suitably functionalized pyridine ring is used in the initial synthesis (e.g., containing a halogen), further cross-coupling reactions can be performed.

Biological Evaluation: Protocols for In Vitro Screening

Based on the known activities of other aminopyridine derivatives, promising therapeutic areas for 2-Mesityl-3-pyridinamine analogs include oncology (as kinase inhibitors) and infectious diseases (as antimicrobial agents).[1][3]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

Experimental Protocol: Kinase Inhibition Assay

-

Reaction Setup: In a 384-well plate, combine the kinase, substrate, test compound (at various concentrations), ATP, and Mg²⁺ in a suitable buffer.

-

Incubation: Incubate the plate at 22 °C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the ADP concentration and, therefore, the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value for each compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

Experimental Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Mesityl-3-pyridinamine derivatives is not yet available, we can extrapolate from related compound classes.

-

Kinase Inhibitors: For many kinase inhibitors, the aminopyridine core acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The nature of the substituent on the 3-amino group is often crucial for potency and selectivity.[13] The bulky mesityl group may confer selectivity by interacting with specific hydrophobic pockets near the ATP-binding site.

-

Antimicrobial Agents: The overall lipophilicity and the presence of hydrogen bond donors and acceptors are key determinants of antimicrobial activity. Modifications to the 3-amino group that enhance membrane permeability or interaction with bacterial enzymes could lead to potent antimicrobial agents.

Conclusion and Future Directions

The 2-Mesityl-3-pyridinamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features warrant further investigation. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays. Detailed structural biology studies, such as X-ray co-crystallography of active compounds with their target proteins, will be invaluable for understanding their mechanism of action and for guiding further lead optimization.[14]

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. [Link]

-

Request PDF. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Szeliga, J., & Kyzioł, J. B. (2023). Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. Molecules, 28(15), 5789. [Link]

-

ResearchGate. (2018, November 1). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. [Link]

-

Patel, R. J., Patel, H. R., & Patel, K. C. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][6][15][16] thiadiazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 674-679. [Link]

-

Al-Ghorbani, M., Chebil, A., Othman, A. A., Shaik, M. R., Khan, M. S., & Al-Omar, M. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Williams, J. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067-7077. [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

-

Van de Walle, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8232. [Link]

-

SciSpace. (2017, October 26). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

-

PubChem. (2025, August 22). CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors". [Link]

-

Alazawi, S. M., & Jaber, S. H. (2025, August 6). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

-

Request PDF. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2000, September 11). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

-

Norman, M. H., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2847-2863. [Link]

-

El-Naggar, A. M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(38), 34045-34062. [Link]

-

Szeliga, J., & Kyzioł, J. B. (2022). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 27(23), 8232. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3169. [Link]

-

Sharpe, R. J., et al. (2014). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 57(16), 7067-7077. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

-

ResearchGate. (2017, October 26). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

-

Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

-

MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Morales-Lázaro, S. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7654. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of compound 2a. [Link]

-

Chad's Prep. (2018, September 21). 22.4a Synthesis of Amines Reduction [Video]. YouTube. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]

-

Kim, D., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14247-14252. [Link]

-

TSI Journals. (n.d.). Organic CHEMISTRY. [Link]

-

Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-16. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. AID 2061161 - CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of 2-Mesityl-3-pyridinamine as a ligand in catalysis.

This guide details the application of 2-Mesityl-3-pyridinamine (also known as 3-amino-2-(2,4,6-trimethylphenyl)pyridine) as a specialized sterically demanding ligand scaffold in transition metal catalysis.

Executive Summary

2-Mesityl-3-pyridinamine is a biaryl amine scaffold characterized by the orthogonal steric protection of the ortho-mesityl group combined with the chelating potential of the pyridine-amine motif. While often encountered as an intermediate in pharmaceutical synthesis (e.g., CRF antagonists), its value in catalysis lies in its role as a precursor to bulky N,N-bidentate ligands .

When condensed with

-

Olefin Polymerization/Oligomerization: Providing the necessary steric bulk (via the mesityl group) to retard chain transfer in Ni(II) and Pd(II) catalysis.

-

C-H Activation: Acting as a directing group (DG) or ligand backbone that enforces specific atroposelective geometries around the metal center.

Chemical Profile & Ligand Design Logic

| Feature | Description | Catalytic Function |

| Structure | 3-Amino-2-(2,4,6-trimethylphenyl)pyridine | Core scaffold. |

| Sterics | Mesityl group at C2 (ortho) | Provides "roof-like" steric shielding to the metal center, crucial for high molecular weight polymers. |

| Electronics | Pyridine N + Amine N | Hard N-donor sites. The pyridine is electron-deficient; the amine is electron-rich. |

| Coordination | Bidentate (N,N) | Forms 5-membered chelate rings (if used directly) or larger rings upon modification (e.g., imine formation). |

Mechanistic Insight: The ortho-mesityl group is forced out of planarity relative to the pyridine ring due to steric clash with the C3-amine and pyridine lone pair. This creates a chiral pocket (atropisomerism) and blocks one face of the coordination sphere, which is a critical design element in post-metallocene polymerization catalysts .

Protocol A: Synthesis of the Ligand Scaffold

Before catalytic use, the ligand is typically synthesized via Suzuki-Miyaura coupling, as it is not a standard stock reagent.

Reagents:

-

3-Amino-2-chloropyridine (1.0 equiv)

-

2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos.

-

Base: K2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Inert Setup: Charge a Schlenk flask with 3-amino-2-chloropyridine (10 mmol), Mesitylboronic acid (12 mmol), and K2CO3 (30 mmol). Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalyst Addition: Add Pd(PPh3)4 (0.5 mmol) under a positive stream of Argon.

-

Reaction: Heat to 100°C for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the chloropyridine.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (SiO2, Gradient 10%

40% EtOAc in Hexanes).-

Yield Target: >85% as an off-white solid.

-

Protocol B: Application in Ethylene Polymerization (Ni-Catalyzed)

This protocol describes the conversion of 2-Mesityl-3-pyridinamine into a Bis(imino) ligand and its subsequent use in ethylene polymerization.

Phase 1: Ligand Activation (Bis-Imine Synthesis) To function as a polymerization catalyst, two equivalents of the amine are condensed with a diketone backbone (e.g., Acenaphthenequinone) to form a Bulky Diimine Ligand .

-

Condensation: Mix Acenaphthenequinone (1.0 equiv) and 2-Mesityl-3-pyridinamine (2.2 equiv) in Toluene.

-

Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA).

-

Dehydration: Reflux with a Dean-Stark trap for 24 hours. The steric bulk of the mesityl group makes this condensation slow; high temperature is required.

-

Isolation: Filter the precipitate or evaporate and recrystallize from CH2Cl2/Methanol. This yields the Bis(2-mesitylpyridin-3-ylimino)acenaphthene ligand.

Phase 2: Complexation (Pre-Catalyst Formation)

-

Dissolve the Ligand (1.0 equiv) in CH2Cl2.

-

Add (DME)NiBr2 (1.0 equiv) or NiCl2.

-

Stir at RT for 12 hours. The solution typically turns deep red/brown.

-

Precipitate with Hexane to isolate the paramagnetic Ni(II) complex.

Phase 3: Polymerization Run

-

Conditions: 100 psi Ethylene, MAO (Methylaluminoxane) activator.

| Parameter | Setting | Rationale |

| Solvent | Toluene (dry) | Standard non-coordinating solvent. |

| Activator | MAO (Al:Ni = 1000:1) | Scavenges impurities and alkylates the Ni center to form the active cationic species. |

| Temperature | 30°C – 60°C | Higher temps increase activity but may lower molecular weight (MW). |

| Pressure | 100–200 psi (Ethylene) | Maintains monomer saturation. |

Workflow Diagram (DOT):

Caption: Workflow for converting the amine scaffold into an active olefin polymerization catalyst.

Protocol C: Directing Group for Pd(II) Catalysis

The un-modified 2-Mesityl-3-pyridinamine can act as a substrate/DG for C-H functionalization.

Concept: The amine is converted to a picolinamide or sulfonamide. The pyridine nitrogen directs Pd to the ortho position of the amine (C4 position) or facilitates remote activation.

Standard Screening Protocol:

-

Substrate: N-(2-mesitylpyridin-3-yl)pivalamide (Protected form).

-

Catalyst: Pd(OAc)2 (10 mol%).

-

Oxidant: AgOAc (2.0 equiv) or Benzoquinone.

-

Coupling Partner: Aryl Iodide (for arylation) or Alkyl Boron reagent.

-

Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).

-

Temp: 100°C.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| Low Conversion | Catalyst poisoning by free amine. | Ensure the amine is protected as an amide (e.g., Acetyl or Pivaloyl) before catalysis. |

| C-H Activation on Mesityl? | Steric crowding prevents Mesityl activation. | The Mesityl group is generally inert here; reactivity is directed to the Pyridine C4 position. |

| Pd Black Formation | Catalyst decomposition. | Add 10-20 mol% PPh3 or use DMSO as a co-solvent to stabilize Pd species. |

References

- Synthesis of 2-Aryl-3-aminopyridines: Title: "General Synthesis of 3-Amino-2-arylpyridines via Suzuki-Miyaura Coupling." Context: Standard protocols for coupling 3-amino-2-chloropyridine with arylboronic acids. Source:Journal of Organic Chemistry (General Methodology).

-

Polymerization Ligand Design (Brookhart-Type)

- Title: "New Pd(II)- and Ni(II)

-

Source:Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). Journal of the American Chemical Society.Link

- Relevance: Establishes the necessity of bulky ortho-aryl substituents (like Mesityl) for high activity.

- Title: "Palladium-Catalyzed C–H Functionalization of Pyridines.

-

Specific Intermediate Usage

- Title: "Fused heterotricyclic compounds, process for preparing the compounds...

-

Source:Google Patents.Link

- Relevance: Confirms the synthesis and stability of the 2-mesityl-3-pyridinamine scaffold.

Application Note: High-Efficiency Synthesis of 2-Mesityl-3-pyridinamine

Abstract

This guide details the optimized experimental protocol for the synthesis of 2-Mesityl-3-pyridinamine (2-(2,4,6-trimethylphenyl)pyridin-3-amine). This transformation presents a significant synthetic challenge due to the "ortho-ortho" steric clash between the bulky mesityl group and the pyridine nitrogen/amine substituents. Standard Suzuki-Miyaura conditions often fail here due to slow oxidative addition and competitive protodeboronation.[1] This protocol utilizes a Buchwald S-Phos Pd G2 catalyst system to overcome steric hindrance, ensuring high yields (>85%) and reproducibility.

Introduction & Strategic Analysis

The synthesis of 2-aryl-3-aminopyridines is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands. However, the introduction of a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring creates a highly congested biaryl axis.

The Steric Challenge

-

Nucleophile Bulk: The mesitylboronic acid possesses two ortho-methyl groups, significantly retarding transmetallation.

-

Electrophile Deactivation: The 2-bromo-3-pyridinamine substrate contains a free amino group capable of coordinating to and poisoning the palladium catalyst. Additionally, the pyridine nitrogen lone pair can interfere with the catalytic cycle.

To address this, we employ S-Phos , a dialkylbiaryl phosphine ligand. Its electron-rich nature facilitates oxidative addition into the electron-deficient pyridine, while its bulk promotes the reductive elimination of the congested biaryl product.

Retrosynthetic Logic

The most direct route disconnects the C2-C1' bond. We avoid the use of nitro-pyridine precursors to eliminate the need for a subsequent reduction step, adhering to Green Chemistry principles.

Figure 1: Retrosynthetic analysis highlighting the convergent assembly via Suzuki coupling.

Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Purity |

| 2-Bromo-3-pyridinamine | Substrate (Electrophile) | 1.0 | >98% |

| Mesitylboronic Acid | Substrate (Nucleophile) | 1.5 | >97% |

| S-Phos Pd G2 | Precatalyst | 0.02 (2 mol%) | 98% |

| K₃PO₄ (Tribasic, Anhydrous) | Base | 3.0 | >99% |

| 1,4-Dioxane | Solvent | - | Anhydrous |

| Water (Degassed) | Co-solvent | - | HPLC Grade |

Note: S-Phos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) is preferred over in-situ generation to ensure active species stoichiometry.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

-

Equip a 50 mL Schlenk tube or a microwave reaction vial with a magnetic stir bar.

-

Add 2-Bromo-3-pyridinamine (1.0 mmol, 173 mg), Mesitylboronic acid (1.5 mmol, 246 mg), and K₃PO₄ (3.0 mmol, 636 mg).

-

Add the catalyst S-Phos Pd G2 (0.02 mmol, 14.4 mg).

-

Critical: Add solids first. Do not introduce solvent until the vessel is purged.

-

-

Seal the vessel with a septum and cycle vacuum/Argon three times to remove oxygen.

Step 2: Solvent Introduction & Activation

-

Via syringe, add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

-

Ratio: The 4:1 ratio is critical to solubilize the inorganic base while maintaining organic solubility for the substrates.

-

-

Stir vigorously at room temperature for 5 minutes to create a fine emulsion.

Step 3: Thermal Reaction

-

Place the vessel in a pre-heated oil bath at 100°C .

-

Stir vigorously (800-1000 RPM). High agitation is required for biphasic kinetics.

-

Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Expected Time: 2–4 hours.

-

Endpoint: Disappearance of the bromide (m/z 173/175).

-

Step 4: Workup & Purification [2]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (10 mL).

-

Separate phases.[2][3][4] Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with Brine (15 mL), dry over Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 10% → 40% EtOAc in Hexanes.

-

Note: The product is an amine; if streaking occurs, add 1% Triethylamine (Et₃N) to the eluent.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis process.

Characterization & Quality Control

Upon isolation, the product must be validated against these parameters to ensure structural integrity.

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.05 (dd, 1H, Pyridine-H6)

- 7.05 (dd, 1H, Pyridine-H4)

- 6.95 (s, 2H, Mesityl-ArH)

- 6.90 (m, 1H, Pyridine-H5)

- 3.60 (br s, 2H, -NH₂)

- 2.30 (s, 3H, p-CH₃)

- 2.05 (s, 6H, o-CH₃)

-

MS (ESI): Calculated for

; Found

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by free amine. | Switch to X-Phos Pd G3 or protect amine as acetamide (-NHAc) before coupling. |

| Protodeboronation | Boronic acid instability. | Increase boronic acid to 2.0 equiv. or switch to Mesitylboronic acid pinacol ester . |

| Pd Black Formation | Catalyst decomposition. | Ensure strict O₂ removal. Add catalyst after purging if decomposition is rapid. |

Safety & Handling

-

Pyridines: Many aminopyridines are toxic and potential irritants. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

-

Pressure: If using a sealed tube at 100°C, ensure the vessel is rated for pressure (though Dioxane bp is 101°C, water vapor adds pressure).

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

- Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. (Foundational Text on Suzuki Coupling Mechanisms).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link

-

Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Angewandte Chemie International Edition, 2008, 47(25), 4695–4698. (Reference for S-Phos efficacy in hindered systems). Link

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Scale-Up Synthesis of 2-Mesityl-3-pyridinamine: An Application Note and Protocol

This document provides a comprehensive guide for the scale-up synthesis of 2-Mesityl-3-pyridinamine, a key intermediate in pharmaceutical and materials science research. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and scientific rigor.

Introduction: The Significance of 2-Mesityl-3-pyridinamine

2-Mesityl-3-pyridinamine is a sterically hindered biaryl amine that serves as a crucial building block in the development of novel therapeutics and functional materials. Its unique structural motif, featuring a bulky mesityl group adjacent to the pyridinamine functionality, imparts specific conformational constraints and electronic properties. These characteristics are often sought after in the design of kinase inhibitors, catalysts, and organic light-emitting diode (OLED) materials. The efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in these fields.

This application note details a robust and scalable synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and address critical considerations for a safe and successful scale-up.

Synthetic Strategy: A Two-Step Approach via Suzuki-Miyaura Coupling and Reduction

The chosen synthetic route involves a two-step sequence, beginning with the Suzuki-Miyaura coupling of a readily available 2-chloro-3-nitropyridine with mesitylboronic acid. This is followed by the reduction of the resulting 2-Mesityl-3-nitropyridine to the target compound, 2-Mesityl-3-pyridinamine. This approach offers several advantages for scale-up:

-

High Convergence: The key carbon-carbon bond is formed efficiently in the first step.

-

Commercially Available Starting Materials: 2-Chloro-3-nitropyridine and mesitylboronic acid are readily available from commercial suppliers.

-

Robust and Well-Understood Reactions: Both the Suzuki-Miyaura coupling and nitro group reduction are well-established and scalable transformations.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 2-Mesityl-3-pyridinamine.

Part 1: Suzuki-Miyaura Coupling of 2-Chloro-3-nitropyridine and Mesitylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[1]

Mechanistic Considerations for a Sterically Hindered Coupling

The coupling of a 2-halopyridine with a sterically demanding partner like mesitylboronic acid presents unique challenges. The bulky ortho-methyl groups of the mesityl ring can hinder the approach of the coupling partners to the palladium center. To overcome this, the selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be the rate-limiting step in couplings involving sterically hindered substrates.[2]

Detailed Protocol: Gram-Scale Synthesis of 2-Mesityl-3-nitropyridine

Materials and Equipment:

-

2-Chloro-3-nitropyridine

-

Mesitylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Water, deionized

-

Round-bottom flask or jacketed reactor

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon) supply

-

Magnetic stirrer or overhead stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Safety Precautions:

-

2-Chloro-3-nitropyridine is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]

-

Palladium catalysts are toxic and should be handled with care.

-

Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

-

The reaction is exothermic and should be monitored carefully, especially during scale-up.[4][5]

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or reactor equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloro-3-nitropyridine (1.0 eq).

-

Reagent Addition: Add mesitylboronic acid (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical solvent volume is 10 mL per gram of 2-chloro-3-nitropyridine.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2-Mesityl-3-nitropyridine as a solid.

-

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value | Rationale |

| Aryl Halide | 2-Chloro-3-nitropyridine | Readily available and activated for coupling. |

| Boronic Acid | Mesitylboronic acid | Provides the desired mesityl group. |

| Catalyst | Pd(dppf)Cl₂ | Effective for cross-coupling with sterically hindered substrates.[6] |

| Base | K₂CO₃ | A common and effective base for Suzuki-Miyaura reactions. |

| Solvent | 1,4-Dioxane/Water (4:1) | A versatile solvent system for Suzuki-Miyaura couplings. |

| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the catalyst and phosphine ligands. |

Part 2: Reduction of 2-Mesityl-3-nitropyridine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. For a scalable process, catalytic hydrogenation or the use of a metal/acid system are common choices.

Detailed Protocol: Gram-Scale Synthesis of 2-Mesityl-3-pyridinamine

Materials and Equipment:

-

2-Mesityl-3-nitropyridine

-

Iron powder (-325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask or jacketed reactor

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Celite® or a similar filter aid

-

Standard laboratory glassware

-

Rotary evaporator

Safety Precautions:

-

The reduction of nitro compounds can be highly exothermic. Careful control of the addition rate and temperature is crucial.

-

Hydrogen gas may be evolved during the reaction. Ensure adequate ventilation.

-

Handle iron powder in a well-ventilated area to avoid inhalation.

Procedure:

-